

# Application Notes and Protocols: CENTA for the Detection of β-Lactamase Activity

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For Researchers, Scientists, and Drug Development Professionals

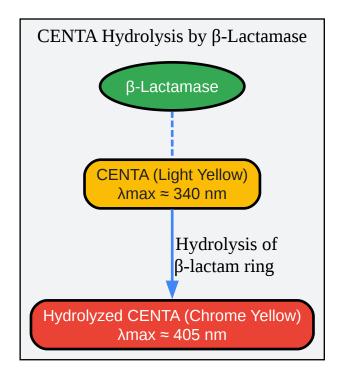
#### Introduction

 $\beta$ -lactamases are a diverse family of enzymes produced by bacteria that confer resistance to  $\beta$ -lactam antibiotics such as penicillins and cephalosporins. The detection and characterization of  $\beta$ -lactamase activity are crucial for understanding resistance mechanisms and for the development of new antibiotics and  $\beta$ -lactamase inhibitors. **CENTA** is a chromogenic cephalosporin substrate that provides a reliable and convenient method for the kinetic analysis of  $\beta$ -lactamases and for screening potential inhibitors. Upon hydrolysis by a  $\beta$ -lactamase, **CENTA** undergoes a distinct color change, allowing for the spectrophotometric quantification of enzyme activity.[1][2][3][4]

### **Principle of the Assay**

**CENTA** is a cephalosporin derivative that contains a  $\beta$ -lactam ring. When a  $\beta$ -lactamase enzyme is present, it catalyzes the hydrolysis of the amide bond in the  $\beta$ -lactam ring. This irreversible reaction leads to the opening of the ring and the release of a chromophore. The intact **CENTA** molecule is light yellow, and upon hydrolysis, it turns to a chrome yellow color, which can be quantified by measuring the increase in absorbance at approximately 405 nm.[2] [3][4] The rate of this color change is directly proportional to the  $\beta$ -lactamase activity.





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**Figure 1:** Signaling pathway of **CENTA** hydrolysis by  $\beta$ -lactamase.

#### **Advantages of CENTA**

**CENTA** offers several advantages over other chromogenic substrates like nitrocefin:

- High Aqueous Solubility: Unlike nitrocefin, which requires stock solutions to be prepared in
  organic solvents like DMSO or DMF, CENTA is highly soluble in aqueous buffers.[5][6] This
  simplifies assay preparation and avoids potential solvent effects on enzyme activity.
- Stability: CENTA exhibits greater stability in the presence of serum compared to nitrocefin, making it a more robust substrate for assays in complex biological matrices.[4][6]
- Favorable Kinetics for Certain Enzymes: For some β-lactamases, such as the OXA-2 class D enzyme, CENTA does not exhibit the initial "burst" of activity seen with nitrocefin, which can simplify kinetic analysis.[5]

#### **Comparison with Nitrocefin**



While both **CENTA** and nitrocefin are effective chromogenic substrates, they have distinct properties that make them suitable for different applications.

Feature	CENTA	Nitrocefin
Color Change	Light yellow to chrome yellow[2][3]	Yellow to red[7]
Wavelength (Intact)	~340 nm[3][4]	~380-390 nm[6][7]
Wavelength (Hydrolyzed)	~405 nm[2][3][4]	~486-500 nm[6][7]
Molar Extinction Coefficient $(\Delta \varepsilon)$	+6,400 M <sup>-1</sup> cm <sup>-1</sup> at 405 nm[5]	+17,500 M <sup>-1</sup> cm <sup>-1</sup> at 486 nm[5]
Aqueous Solubility	High[5][6]	Requires DMSO or DMF[5][6]
Suitability for Plate Assays	Not practical for direct colony detection on agar plates[1][5]	Can be used for direct colony testing[6]

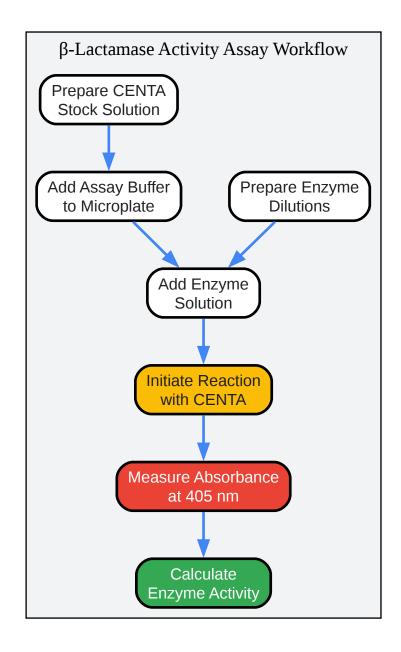
## **Experimental Protocols Materials**

- CENTA β-Lactamase Substrate (Biotechnology Grade)[8][9]
- β-lactamase enzyme (purified or in crude extract)
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
- 96-well microplates (clear, flat-bottom)
- Pipettes and tips
- For inhibitor screening: β-lactamase inhibitors

#### **Protocol 1: Detection of β-Lactamase Activity**

This protocol is designed to measure the activity of a  $\beta$ -lactamase sample.





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**Figure 2:** Experimental workflow for  $\beta$ -lactamase activity detection.

- 1. Preparation of Reagents:
- **CENTA** Stock Solution: Prepare a 10 mM stock solution of **CENTA** in the assay buffer. Store protected from light at -20°C.
- Working **CENTA** Solution: Dilute the stock solution to the desired final concentration (e.g.,  $100~\mu\text{M}$ ) in the assay buffer just before use.
- Enzyme Solution: Prepare serial dilutions of the β-lactamase sample in the assay buffer.

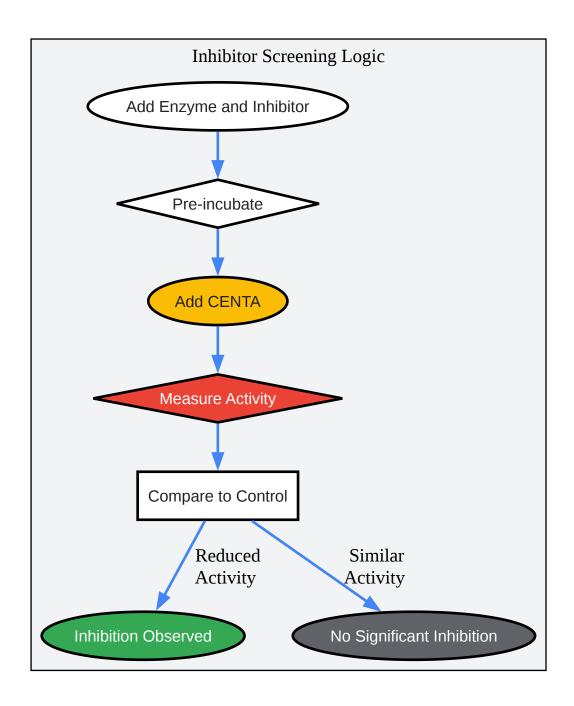


- 2. Assay Procedure: a. To each well of a 96-well microplate, add 50  $\mu$ L of the assay buffer. b. Add 25  $\mu$ L of the diluted enzyme solution to the respective wells. Include a negative control with buffer only. c. Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes. d. Initiate the reaction by adding 25  $\mu$ L of the working **CENTA** solution to each well. e. Immediately measure the absorbance at 405 nm every minute for 10-30 minutes using a microplate reader.
- 3. Data Analysis: a. Plot the absorbance at 405 nm against time for each enzyme concentration. b. Determine the initial reaction velocity ( $V_0$ ) from the linear portion of the curve.
- c. Enzyme activity can be calculated using the Beer-Lambert law: Activity ( $\mu$ mol/min/mL) = (Slope of linear phase × Total assay volume) / ( $\Delta\epsilon$  × Path length × Enzyme volume) where  $\Delta\epsilon$  = +6,400 M<sup>-1</sup>cm<sup>-1</sup>

#### **Protocol 2: Screening for β-Lactamase Inhibitors**

This protocol is adapted for high-throughput screening of potential  $\beta$ -lactamase inhibitors.





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**Figure 3:** Logical relationship for  $\beta$ -lactamase inhibitor screening.

- 1. Preparation of Reagents:
- Prepare CENTA and enzyme solutions as described in Protocol 1.
- Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.



- 2. Assay Procedure: a. To each well of a 96-well microplate, add 50  $\mu$ L of the assay buffer. b. Add 10  $\mu$ L of the inhibitor solution to the test wells. Add 10  $\mu$ L of buffer to the positive control (no inhibitor) and negative control (no enzyme) wells. c. Add 20  $\mu$ L of the diluted enzyme solution to the test and positive control wells. Add 20  $\mu$ L of buffer to the negative control wells. d. Incubate the plate at the desired temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction. e. Initiate the reaction by adding 20  $\mu$ L of the working **CENTA** solution to all wells. f. Immediately measure the absorbance at 405 nm at regular intervals.
- 3. Data Analysis: a. Calculate the initial reaction velocity for each well. b. Determine the percent inhibition using the following formula: % Inhibition =  $[1 (V_0 \text{ with inhibitor } / V_0 \text{ without inhibitor})] \times 100 \text{ c.}$  For potent inhibitors, determine the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

#### Conclusion

**CENTA** is a versatile and user-friendly chromogenic substrate for the detection and kinetic characterization of  $\beta$ -lactamase activity. Its excellent aqueous solubility and stability make it a valuable tool for researchers in academia and the pharmaceutical industry. The protocols provided herein offer a starting point for the reliable measurement of  $\beta$ -lactamase activity and the screening of potential inhibitors, contributing to the ongoing efforts to combat antibiotic resistance.

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